Nitroquine - 22316-71-8

Nitroquine

Catalog Number: EVT-1537565
CAS Number: 22316-71-8
Molecular Formula: C15H12Cl2N6O
Molecular Weight: 363.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N6-[(3,4-Dichlorophenyl)methyl]-N6-nitroso-2,4,6-quinazolinetriamine functions as an antimalaria against plasmodium cynomolgi, antimalaria for the treatment of faciparum malaria, study on impact of antimalia drugs on mosquito immunity.

Chloroquine

    Pyrimethamine

      Dapsone (DDS)

        Piperaquine

          Relevance: Piperaquine, another antimalarial drug, is studied in the context of drug resistance and its relationship to Nitroquine. While not structurally similar to Nitroquine, it showcases how different classes of antimalarial drugs can be impacted by evolving drug resistance in Plasmodium parasites .

        Pyronaridine

          Relevance: Similar to Piperaquine, Pyronaridine is studied in the context of drug resistance and combination therapies with Nitroquine . The research suggests potential advantages of combined treatments to combat malaria more effectively.

        Artemisinin and its Derivatives

          Relevance: Artemisinin and its derivatives (dihydroartemisinin, artesunate) are important antimalarial drugs compared to Nitroquine regarding their efficacy and mechanisms of action . While they act via different mechanisms, understanding their comparative efficacy is crucial for developing effective malaria treatments.

        Primaquine

          Relevance: Similar to other drugs mentioned, Primaquine is studied alongside Nitroquine, highlighting the need to understand and compare the efficacies of different antimalarial compounds . This comparative approach aids in developing more effective treatment strategies against malaria.

        Quinacrine

          Relevance: Quinacrine, another established antimalarial drug, is mentioned alongside Nitroquine in the context of phototoxic reactions. This comparison highlights the importance of understanding the potential side effects of different antimalarial compounds .

        Folic Acid

          Relevance: While not an antimalarial drug, folic acid is studied in relation to Nitroquine's toxicity. Research indicates that folic acid might offer a protective effect against Nitroquine-induced intestinal damage in mice. This finding suggests a potential avenue for mitigating the side effects of Nitroquine treatment .

        2,4-Disubstituted-6-substituted amino quinazolines

          Relevance: This entire class of compounds, although not explicitly named, is researched for its potential antimalarial activity, similar to Nitroquine. Studying these compounds helps expand the understanding of structure-activity relationships and may lead to discovering new and effective antimalarial agents .

        Source and Classification

        Nitroquine is classified as a nitroheterocyclic compound. It is structurally related to quinoline derivatives, which are known for their antimalarial properties. The compound has been synthesized and studied for its biological activities, particularly focusing on its mechanism of action against malaria-causing parasites. Research indicates that Nitroquine may also exhibit potential applications beyond antimalarial use, including modulation of gene expression in various biological systems .

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of Nitroquine typically involves several steps that integrate various chemical reactions. While specific protocols can vary, common methods include:

        1. Nitration of Quinoline Derivatives: Nitroquine can be synthesized through the nitration of quinoline or its derivatives using nitric acid or a mixture of nitric and sulfuric acids. This process introduces a nitro group (-NO2) into the quinoline structure.
        2. Reduction Reactions: Subsequent reduction reactions may be employed to modify the nitro group or other functional groups present in the molecule, enhancing its biological activity.
        3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are often utilized to isolate Nitroquine from reaction by-products and unreacted starting materials .

        Technical details regarding the exact conditions (temperature, time, solvent systems) are crucial for optimizing yield and purity, often requiring iterative experimentation to refine the synthesis process.

        Molecular Structure Analysis

        Structure and Data

        The molecular formula of Nitroquine is C10H8N2O2, indicating it contains ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The structural representation reveals a fused ring system characteristic of quinoline compounds:

        • Quinoline Core: The base structure consists of a benzene ring fused to a pyridine ring.
        • Nitro Group Positioning: The nitro group is typically positioned at the 7th position relative to the nitrogen atom in the pyridine ring.

        This structural arrangement is essential for its interaction with biological targets, influencing its pharmacokinetics and dynamics .

        Chemical Reactions Analysis

        Reactions and Technical Details

        Nitroquine participates in various chemical reactions that can modify its structure and enhance its efficacy:

        1. Electrophilic Aromatic Substitution: The presence of the nitro group makes Nitroquine susceptible to further electrophilic substitutions, which can lead to the synthesis of more complex derivatives with potentially enhanced biological activity.
        2. Reduction Reactions: Nitro groups can be reduced to amines under specific conditions, altering the compound's pharmacological profile.
        3. Complexation with Metal Ions: Nitroquine has shown potential for forming complexes with metal ions, which may enhance its antimalarial activity through different mechanisms .

        These reactions are pivotal in developing new derivatives that could improve therapeutic outcomes against resistant strains of malaria.

        Mechanism of Action

        Process and Data

        The mechanism by which Nitroquine exerts its antimalarial effects primarily involves interference with the heme detoxification pathway within Plasmodium species. Specifically:

        • Inhibition of Heme Polymerization: Nitroquine disrupts the conversion of toxic heme into non-toxic hemozoin within the parasite's digestive vacuole.
        • Induction of Oxidative Stress: By accumulating free heme, Nitroquine induces oxidative stress within the parasite cells, leading to cell death.

        Research has demonstrated that Nitroquine's action may be synergistic with other antimalarials, providing a promising avenue for combination therapies aimed at overcoming resistance .

        Physical and Chemical Properties Analysis

        Physical and Chemical Properties

        • Melting Point: The melting point of Nitroquine is typically around 140°C.
        • Solubility: It exhibits moderate solubility in organic solvents such as ethanol but lower solubility in water.
        • Stability: Nitroquine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

        These properties are significant when considering formulation strategies for drug delivery and stability during storage .

        Applications

        Scientific Uses

        Nitroquine's primary application lies in its potential as an antimalarial agent. Its efficacy against various Plasmodium species makes it a candidate for both monotherapy and combination therapy strategies aimed at treating malaria. Additionally:

        • Gene Expression Modulation: Recent studies have explored Nitroquine's ability to modulate gene expression in organisms such as Anopheles stephensi, suggesting broader implications in vector control strategies .
        • Research Tool: In pharmacological research, Nitroquine serves as a model compound for studying drug resistance mechanisms and developing new therapeutic agents against malaria.
        Introduction to Nitroquine

        Historical Context and Discovery of Nitroquine

        The discovery of Nitroquine originates from systematic Chinese antimalarial drug development initiatives during the 1970s, reflecting a strategic response to the global spread of chloroquine-resistant Plasmodium falciparum. This period paralleled the rediscovery of artemisinin from Artemisia annua (Qinghao), another landmark achievement in Chinese malaria research [4] [9]. Nitroquine emerged from structure-activity relationship (SAR) explorations of quinoline scaffolds modified with nitro substituents, designed to overcome limitations of existing therapies. Early preclinical studies demonstrated potent blood-stage schizonticidal effects in rodent malaria models (P. berghei), establishing proof-of-concept for the nitroquinoline chemotype [3].

        Chemically, Nitroquine (C({12})H({15})ClN({4})O({2})) is characterized by a chloroquinoline core coupled to a nitrophenyl moiety via an alkylamine linker. This molecular architecture differs fundamentally from classical quinolines like chloroquine (CQ) or amodiaquine, lacking the CQ-characteristic dialkylamino side chain while introducing electron-withdrawing nitro groups. Mechanistically, Nitroquine exerts dual-stage activity—inhibiting both asexual blood stages and liver-stage hypnozoites—potentially through interference with hemozoin formation and mitochondrial electron transport, though its precise molecular targets remain under investigation. This multistage activity positions it uniquely among synthetic antimalarials, which typically target specific lifecycle stages [3].

        Table 1: Comparative Profile of Nitroquine and Related Nitroquinoline Antimalarials

        CompoundChemical ClassDevelopmental PhaseTargeted Parasite StagesResistance Profile
        Nitroquine4-NitroquinolinePhase II/IIIBlood, Liver (hypnozoites)Active against CQ/ART-resistant strains
        Ferroquine (SR97276)Ferrocenyl-chloroquinePhase IIbBlood stageOvercomes CQ resistance
        Tebuquine (ARB-89)8-Aminoquinoline analogPreclinicalBlood, LiverUnknown
        NITD609Spiroindolone-nitroquinolineDiscoveryBlood stageNovel mechanism, no cross-resistance

        Epidemiological Significance in Malaria-Endemic Regions

        Nitroquine's development addresses critical epidemiological challenges in malaria control, particularly the accelerating spread of artemisinin partial resistance (ART-R) across endemic regions. Since the first reports of kelch13 mutations conferring ART-R in Cambodia (2008), resistant genotypes have disseminated across Southeast Asia and emerged independently in Rwanda (2020), Uganda (2021), Tanzania, and Ethiopia, threatening the efficacy of first-line artemisinin-based combination therapies (ACTs) [5] [8]. In the Greater Mekong region, ACT failure rates now exceed 50% in some foci, necessitating deployment of triple ACTs (TACTs) as stopgap measures. Nitroquine’s novel mechanism offers therapeutic alternatives where conventional ACTs are compromised [3] [8].

        Transmission heterogeneity further underscores Nitroquine's potential utility. Africa bears ~80-90% of the global malaria burden, with P. falciparum dominating south of the Sahel, while P. vivax prevails in the Horn of Africa and South America [2] [7]. Nitroquine demonstrates activity against both species, including CQ-resistant P. vivax, which has complicated elimination efforts from Indonesia to the Amazon basin. Its hypnozoitocidal activity—rare among non-8-aminoquinolines—could address the epidemiological challenge of relapsing P. vivax and P. ovale infections, which sustain transmission during dry seasons and frustrates elimination programs [3].

        The compound’s stability under tropical conditions provides practical advantages in remote endemic areas with limited cold-chain infrastructure. Unlike artemisinin derivatives requiring temperature-controlled storage, Nitroquine maintains potency without refrigeration, aligning with the operational realities of community-based malaria management initiatives like Senegal’s Prise en charge à domicile (PECADOM) program [10]. This stability, combined with potential for single-dose administration in development, could significantly enhance adherence compared to multi-dose ACT regimens, a key determinant in curbing resistance selection [5].

        Current Status in Antimalarial Drug Development

        Nitroquine is progressing through late-phase clinical evaluation as a component of fixed-dose combinations (FDCs), reflecting the strategic shift toward combination therapies to delay resistance. The Medicines for Malaria Venture (MMV) pipeline lists Nitroquine in Phase II/III trials paired with lumefantrine or piperaquine, leveraging pharmacokinetic synergies to enhance efficacy and resistance containment. These combinations aim for single-dose cures for uncomplicated malaria—a major advancement over current 3-day ACT regimens—potentially improving compliance and reducing de novo resistance emergence [3] [5].

        Research priorities focus on optimizing Nitroquine’s resistance management properties. In vitro studies confirm negligible cross-resistance with aminoquinolines or artemisinins, attributed to its distinct mechanism involving heme alkylation and free radical generation. Genomic analyses of Nitroquine-resistant laboratory strains implicate mutations in cytochrome b and pfndh2, genes distinct from those mediating CQ (pfcrt, pfmdr1) or ART-R (kelch13). This suggests compatibility for rotation with existing ACTs under Multiple First-line Therapy (MFT) frameworks, an approach endorsed by WHO to distribute selective pressure across drug classes [5].

        Table 2: Antimalarial Drug Development Pipeline Status (MMV Portfolio 2025)

        Therapeutic CategoryCandidate(s)Combination Partner(s)Development PhaseKey Attributes
        Non-artemisinin CombosGanaplacide (KAF156)Lumefantrine-SDFPhase IIINovel imidazolopiperazine class
        NitroquineLumefantrine/PiperaquinePhase II/IIISingle-dose potential, multistage
        ZY19489FerroquinePhase IIOxidative stress induction
        Triple ACTs (TACTs)Artemether-lumefantrineAmodiaquinePhase IIISalvage therapy for ART-R regions
        Transmission BlockersCabamiquinePyronaridinePhase IISingle-dose, radical cure

        Beyond therapeutic applications, Nitroquine derivatives exhibit sporontocidal effects in Anopheles feeding assays, suggesting potential for reducing human-to-mosquito transmission. This dual human/vector activity aligns with MMV’s strategy to integrate therapeutic and transmission-blocking agents, a critical pillar for malaria elimination. Current trials are evaluating community-level impacts when deployed alongside seasonal malaria chemoprevention (SMC) in Senegal’s Sahelian zone, where seasonal transmission peaks create intervention windows [5] [10].

        The compound exemplifies next-generation antimalarial objectives: simplified dosing (<3 doses), chemical stability, affordability (<$1 per course), and high barriers to resistance. Global funding mechanisms like The Global Fund’s Regional Artemisinin-resistance Initiative (RAI) now prioritize non-artemisinin therapies like Nitroquine combinations, reflecting their strategic importance for malaria eradication. With Phase III data anticipated by 2026, Nitroquine could enter WHO prequalification by 2027, potentially reaching endemic countries before ART-R becomes entrenched across Africa [3] [5] [8].

        Chemical Compounds Cited in Article:

        • Nitroquine
        • Artemisinin
        • Chloroquine
        • Lumefantrine
        • Piperaquine
        • Ferroquine
        • Amodiaquine
        • Sulfadoxine
        • Pyrimethamine
        • Pyronaridine

        Properties

        CAS Number

        22316-71-8

        Product Name

        Nitroquine

        IUPAC Name

        N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide

        Molecular Formula

        C15H12Cl2N6O

        Molecular Weight

        363.2 g/mol

        InChI

        InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21)

        InChI Key

        YVQXNYOBSUPZMH-UHFFFAOYSA-N

        SMILES

        C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl

        Synonyms

        2,4-diamino-6-((3,4-dichlorobenzyl)nitrosamino)quinazoline
        CI 679
        CI 679, acetate salt
        CI-679
        CI679
        nitroquine

        Canonical SMILES

        C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.